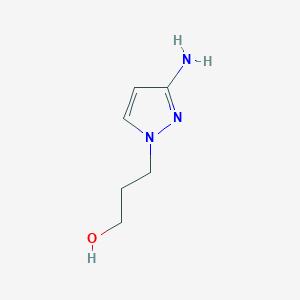

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

Descripción

Systematic Nomenclature and Structural Identification

The systematic name this compound follows International Union of Pure and Applied Chemistry nomenclature conventions for naming complex heterocyclic compounds with multiple functional groups. The name systematically describes the molecular structure by identifying the pyrazole ring as the central heterocyclic component, with the amino group positioned at the 3-position of the pyrazole ring, and the entire pyrazole system connected to a three-carbon propanol chain through the nitrogen atom at position 1 of the pyrazole ring. This nomenclature system ensures unambiguous identification of the compound and facilitates clear communication within the scientific community.

The molecular formula C₆H₁₁N₃O corresponds to a molecular weight of 141.17 grams per mole, as confirmed by multiple analytical sources. The structural identification reveals a five-membered pyrazole ring containing two nitrogen atoms in adjacent positions, characteristic of this class of heterocyclic compounds. The canonical Simplified Molecular Input Line Entry System representation "C1=CN(N=C1N)CCCO" provides a linear notation that completely describes the molecular connectivity. The International Chemical Identifier key "ZQIOGDSNYJYBTN-UHFFFAOYSA-N" serves as a unique digital fingerprint for database searches and chemical information retrieval.

Chemical databases assign the Chemical Abstracts Service registry number 1003011-38-8 to this compound, enabling precise identification across scientific literature and commercial sources. Alternative systematic names include "1H-Pyrazole-1-propanol, 3-amino-" and "3-(3-Aminopyrazol-1-yl)propan-1-ol," reflecting different approaches to describing the same molecular structure. The structural formula shows the pyrazole ring directly bonded to the propanol chain through a nitrogen-carbon bond, creating a flexible linker that allows conformational freedom while maintaining the electronic communication between the aromatic ring and the terminal hydroxyl group.

Historical Context in Heterocyclic Chemistry Research

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational contribution established the nomenclature and initial synthetic approaches that would shape subsequent generations of heterocyclic chemistry research. Knorr's seminal work involved the condensation of beta-diketones with hydrazine derivatives, creating the first systematic method for pyrazole synthesis and establishing the fundamental understanding of pyrazole reactivity patterns. The historical significance of this discovery extends beyond the immediate chemical implications to encompass the broader development of heterocyclic chemistry as a distinct discipline within organic chemistry.

The evolution of pyrazole chemistry gained additional momentum through the contributions of Hans von Pechmann, who developed a classical synthetic method in 1898 involving the reaction of acetylene with diazomethane. This alternative synthetic approach expanded the available methodologies for pyrazole preparation and demonstrated the versatility of pyrazole formation reactions. The historical development of pyrazole chemistry reflects a broader trend in nineteenth-century organic chemistry toward understanding and systematizing heterocyclic compound synthesis. These early investigations laid the groundwork for contemporary research into specialized pyrazole derivatives, including aminopyrazole compounds like this compound.

The emergence of natural pyrazole compounds provided additional impetus for research in this area, with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 representing the first identification of a naturally occurring pyrazole. This discovery challenged the previous assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating the biological roles and potential applications of pyrazole-containing molecules. The historical context of pyrazole research demonstrates the gradual evolution from simple synthetic curiosities to sophisticated molecular tools with wide-ranging applications in pharmaceutical, agricultural, and materials chemistry.

Contemporary research on aminopyrazole derivatives, including compounds like this compound, builds upon this rich historical foundation while incorporating modern synthetic methodologies and analytical techniques. The synthesis of aminopyrazoles has become a well-established area of research, with multiple synthetic routes available for accessing these compounds. Current investigations focus on developing more efficient synthetic methods, understanding structure-activity relationships, and exploring new applications for these versatile heterocyclic systems.

Key Functional Groups and Their Electronic Configurations

The molecular architecture of this compound incorporates three distinct functional group systems, each contributing unique electronic characteristics to the overall molecular behavior. The pyrazole ring system serves as the central aromatic component, featuring a five-membered heterocyclic structure with two nitrogen atoms positioned adjacently within the ring framework. This arrangement creates a distinctive electronic environment where one nitrogen atom functions as a pyrrole-like donor with aromatic electron participation, while the second nitrogen atom behaves as a pyridine-like acceptor with sp²-hybridized lone pair electrons.

The amino group positioned at the 3-position of the pyrazole ring provides significant electronic perturbation to the aromatic system through both inductive and resonance effects. As an electron-donating substituent, the amino group increases the electron density within the pyrazole ring while simultaneously creating opportunities for hydrogen bonding interactions. The electronic configuration of the amino group features a nitrogen atom with sp³-hybridization, possessing a lone pair of electrons that can participate in both nucleophilic reactions and hydrogen bonding networks. This functional group positioning at the 3-position of the pyrazole ring places it in a location where electronic communication with the ring system is maximized through resonance stabilization.

The propanol chain attached to the pyrazole nitrogen provides an additional dimension of chemical functionality through the terminal primary alcohol group. The hydroxyl functionality introduces hydrophilic character to the molecule while offering opportunities for hydrogen bonding, esterification, and other alcohol-specific chemical transformations. The electronic configuration of the hydroxyl group features oxygen with sp³-hybridization and two lone pairs of electrons, making it both a hydrogen bond donor and acceptor. The three-carbon aliphatic chain connecting the pyrazole ring to the hydroxyl group provides conformational flexibility while maintaining electronic isolation between the aromatic and aliphatic components of the molecule.

The overall electronic structure of this compound reflects the complex interplay between these functional group systems. Electronic density calculations reveal that the pyrazole ring exhibits uneven electron distribution, with position 4 being electron-rich while positions 3 and 5 are electron-deficient relative to the ring average. This electronic asymmetry influences the compound's reactivity patterns, making it susceptible to electrophilic attack at the electron-rich position 4 while rendering positions 3 and 5 more reactive toward nucleophilic substitution. The coordination chemistry of pyrazole systems demonstrates remarkable similarity to imidazole-containing compounds, suggesting comparable electronic configurations despite differences in basicity.

Propiedades

IUPAC Name |

3-(3-aminopyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-2-4-9(8-6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIOGDSNYJYBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679145 | |

| Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003011-38-8 | |

| Record name | 3-Amino-1H-pyrazole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003011-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Molecular and Physical Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| Exact Mass | 141.09 |

| Polar Surface Area (PSA) | 64.80 |

| CAS Number | 1003011-38-8 |

| Structure | ![Structure not shown] |

Preparation Methods

Patent-Documented Synthesis

The most authoritative and detailed preparation method for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is found in the patent literature, specifically US2008/21032 A1, which outlines the following general synthetic route:

Stepwise Synthesis Overview

Preparation of 3-aminopyrazole Core

- The synthesis typically begins with the formation of the 3-aminopyrazole ring. This can be achieved by cyclization of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or equivalent precursor.

N-Alkylation with 3-chloropropan-1-ol

- The 3-aminopyrazole is then subjected to N-alkylation using 3-chloropropan-1-ol (or a similar alkylating agent) in the presence of a base (such as potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or DMSO.

- The reaction is typically conducted at elevated temperatures (50–100°C) to promote nucleophilic substitution, resulting in the attachment of the propan-1-ol side chain to the pyrazole nitrogen.

-

- The crude product is purified by standard techniques such as extraction, crystallization, or chromatography to yield the target compound.

General Reaction Scheme

$$

\text{3-aminopyrazole} + \text{3-chloropropan-1-ol} \xrightarrow{\text{Base, Solvent, Heat}} \text{this compound}

$$

Reaction Conditions Table

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Cyclization | Hydrazine + 1,3-dicarbonyl compound, reflux | Forms 3-aminopyrazole |

| N-Alkylation | 3-aminopyrazole, 3-chloropropan-1-ol, K₂CO₃, DMF, 80°C | Nucleophilic substitution |

| Purification | Extraction, crystallization, or chromatography | Isolates pure product |

Alternative Synthetic Approaches

While the patent route is the most directly documented for this specific compound, related literature on pyrazole derivatives suggests several alternative strategies, which may be adapted for the synthesis of this compound:

- Reductive Amination: Starting from a 3-(pyrazol-1-yl)propan-1-ol, a selective amination at the 3-position of the pyrazole ring can be performed using reagents such as ammonia or amines under reducing conditions.

- Amination of Halogenated Pyrazole: Halogenated pyrazole intermediates can be aminated at the 3-position using nucleophilic substitution with ammonia or amine sources.

These alternative methods are less directly referenced for this exact compound but are supported by general synthetic strategies for pyrazole derivatives.

Data Summary Table

For further details on the synthesis and optimization, consult the referenced patent and supporting literature on pyrazole N-alkylation and amino alcohol synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

Oxidation: 3-(3-amino-1H-pyrazol-1-yl)propanal.

Reduction: 3-(3-amino-1H-pyrazol-1-yl)propanamine.

Substitution: 3-(3-amino-1H-pyrazol-1-yl)propyl chloride.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and hydroxyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for the exploration of new therapeutic agents targeting various diseases.

Industry

In industry, this compound can be used in the production of polymers and resins. Its functional groups enable cross-linking reactions, which are essential in the manufacture of high-performance materials.

Mecanismo De Acción

The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Pyrazole Derivatives with Propanol/Propanol-Like Chains

a. 3-(1H-Pyrazol-1-yl)propan-1-ol (CAS 180741-37-1)

- Structure: C₆H₁₀N₂O; lacks the 3-amino group on the pyrazole.

- Properties: Lower polarity compared to the amino-substituted derivative. The hydroxyl group enables hydrogen bonding, but the absence of an amino group limits its reactivity in nucleophilic reactions.

- Applications : Used as a building block in organic synthesis .

b. 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride (CAS 1019620-13-3)

- Structure: C₇H₁₁N₃O₂·HCl; features a propanoic acid chain and a methyl group at the pyrazole 5-position.

- Properties : The carboxylic acid group increases acidity (pKa ~2–3), while the methyl group introduces steric hindrance. The hydrochloride salt enhances aqueous solubility.

- Applications: Potential use in drug design due to its zwitterionic nature .

c. 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide

Substituted Pyrazole Derivatives with Varied Functional Groups

a. 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

- Structure: C₁₄H₁₆ClN₃O; contains a ketone and a chloro-anilino group.

- Properties : The ketone increases electrophilicity, facilitating nucleophilic attacks. The chloro group enhances lipophilicity (LogP ~2.5).

- Applications : Intermediate in agrochemical synthesis .

b. 2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol (CAS 1156892-12-4)

- Structure: C₈H₁₅N₃O; branched propanol chain with a methyl-pyrazole.

- Properties : Steric hindrance from branching may reduce metabolic clearance.

Key Physical Properties

*Estimated based on analogous structures.

Actividad Biológica

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 142.16 g/mol. The compound features a pyrazole ring, an amino group, and a hydroxyl group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The pyrazole moiety can bind to enzymes, altering their activity. For instance, it has been shown to inhibit monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism .

- Receptor Interaction : The amino and hydroxyl groups facilitate hydrogen bonding with biological receptors, potentially influencing signaling pathways.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating potential for therapeutic applications in inflammatory diseases .

- Kinase Inhibition : The compound's structure suggests it may act as a kinase inhibitor, which is significant in cancer treatment. Research indicates that pyrazole derivatives can selectively inhibit various kinases involved in cancer progression .

Data Table: Biological Activities Summary

Case Study 1: Kinase Inhibition

A study explored the kinase inhibitory potential of pyrazole derivatives similar to this compound. The findings indicated that modifications in the pyrazole structure could enhance selectivity towards specific kinases, such as CDK16, which is implicated in cancer cell proliferation. The lead compound exhibited an EC50 value of 33 nM against CDK16, demonstrating potent biological activity .

Case Study 2: Antimicrobial Activity

In vitro assays revealed that derivatives of aminopyrazoles, including this compound, showed significant antibacterial activity against various strains of bacteria. These findings suggest its potential application as an antimicrobial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol, and how are reaction conditions optimized?

- The compound is typically synthesized via multi-step reactions involving condensation and alkylation. A common approach includes coupling 3-aminopyrazole with propanol derivatives under controlled conditions. Key steps involve:

- Solvent selection : Dichloromethane or THF is used to stabilize intermediates .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces carbonyl intermediates to alcohols .

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (methanol) ensures purity .

- Yield optimization requires precise temperature control (e.g., −20°C for 40–48 hours) and stoichiometric ratios of reagents like triethylamine .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding. For example, the hydroxypropyl group shows a triplet at δ 3.5–4.0 ppm in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₆H₁₁N₃O, [M+H]⁺ = 154.09) .

- X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and torsion angles critical for stability .

Advanced Research Questions

Q. How does regioselectivity impact the functionalization of the pyrazole ring, and what strategies mitigate side reactions?

- The 3-amino group on pyrazole directs electrophilic substitution to the 5-position. Challenges arise in avoiding N-alkylation at the 1-position. Strategies include:

- Protecting groups : Boc or Fmoc protection of the amino group prevents unwanted alkylation .

- Catalytic control : Palladium catalysts enable selective cross-coupling at the 5-position .

- Contradictions in regioselectivity data (e.g., unexpected 4-substitution) may stem from solvent polarity or steric effects, requiring DFT calculations to resolve .

Q. What biological mechanisms are hypothesized for this compound, and how are structure-activity relationships (SAR) validated?

- The pyrazole core and hydroxypropyl side chain suggest interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABAₐ). SAR studies involve:

- Analog synthesis : Modifying the propanol chain length or substituting the amino group .

- In vitro assays : Antibacterial activity is tested via MIC assays against S. aureus and E. coli .

- Contradictory bioactivity data (e.g., low potency in kinase assays) may arise from poor solubility, addressed by PEGylation or salt formation .

Q. How do crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- SHELXL refines X-ray data to resolve torsional strain in the propanol chain. For example, the O–C–C–N dihedral angle is optimized to 60° to minimize steric clash .

- Discrepancies between experimental and DFT-calculated bond lengths (e.g., C–N vs. C–O) highlight the need for multipole refinement in SHELX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.